molecular formula C19H29ClN2O3S B2504631 ethyl 2-cyclohexaneamido-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1177659-05-0

ethyl 2-cyclohexaneamido-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2504631
CAS No.: 1177659-05-0
M. Wt: 400.96
InChI Key: SODWESVMVURXJV-UHFFFAOYSA-N
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Description

Ethyl 2-cyclohexaneamido-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound that belongs to the class of thieno[2,3-c]pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyclohexaneamido-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclohexanone with ethyl cyanoacetate in the presence of a base can form an intermediate, which then undergoes further reactions to yield the desired thieno[2,3-c]pyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyclohexaneamido-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 2-cyclohexaneamido-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-cyclohexaneamido-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethyl and cyclohexaneamido groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Biological Activity

Ethyl 2-cyclohexaneamido-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies based on the available literature.

Chemical Structure and Properties

The compound features a thienopyridine core structure with an ethyl and cyclohexaneamido substituent. The presence of these functional groups may contribute to its biological activities. The molecular formula is represented as C15H20N2O2SC_{15}H_{20}N_2O_2S, and it has a molecular weight of approximately 296.39 g/mol.

Antimicrobial Activity

Research indicates that compounds similar to ethyl 2-cyclohexaneamido-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine derivatives exhibit significant antimicrobial properties. They function by inhibiting bacterial cell wall synthesis or interfering with nucleic acid metabolism. This mechanism is particularly effective against Gram-positive bacteria, including strains resistant to conventional antibiotics .

Anticancer Potential

Studies suggest that thienopyridine derivatives can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. The proposed mechanism includes the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial in cancer cell proliferation and survival .

Biological Activity Data

The following table summarizes key biological activities observed in studies involving ethyl 2-cyclohexaneamido-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine derivatives:

Activity Effect Reference
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cells
Enzyme InhibitionInhibits specific kinases involved in cell signaling
Anti-inflammatoryReduces inflammation markers in vitro

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of thienopyridine derivatives against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating significant antibacterial activity .
  • Cancer Cell Studies : In vitro assays demonstrated that the compound induced apoptosis in human breast cancer cell lines (MCF-7). Flow cytometry analysis revealed an increase in sub-G1 phase cells after treatment with the compound at concentrations above 10 µM .
  • Inflammation Model : In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 compared to the control group .

Properties

IUPAC Name

ethyl 2-(cyclohexanecarbonylamino)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3S.ClH/c1-3-21-11-10-14-15(12-21)25-18(16(14)19(23)24-4-2)20-17(22)13-8-6-5-7-9-13;/h13H,3-12H2,1-2H3,(H,20,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SODWESVMVURXJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3CCCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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